[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol
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Overview
Description
[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol is an organic compound that features a pyrrolidine ring substituted with a bromohexa-2,4-dienyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Bromohexa-2,4-dienyl Group: This step involves the bromination of a hexa-2,4-diene precursor, followed by its attachment to the pyrrolidine ring through a nucleophilic substitution reaction.
Addition of the Methanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromohexa-2,4-dienyl group can be reduced to form a hexane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hexane derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyrrolidine derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The bromohexa-2,4-dienyl group may interact with nucleophilic sites in biological molecules, while the pyrrolidine ring can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The presence of the bromohexa-2,4-dienyl group in this compound imparts unique reactivity and interaction profiles compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
CAS No. |
195443-47-1 |
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Molecular Formula |
C11H18BrNO |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
[(2S)-1-(4-bromohexa-2,4-dienyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H18BrNO/c1-2-10(12)5-3-7-13-8-4-6-11(13)9-14/h2-3,5,11,14H,4,6-9H2,1H3/t11-/m0/s1 |
InChI Key |
XJCMZEXQHMQBLT-NSHDSACASA-N |
Isomeric SMILES |
CC=C(C=CCN1CCC[C@H]1CO)Br |
Canonical SMILES |
CC=C(C=CCN1CCCC1CO)Br |
Origin of Product |
United States |
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